molecular formula C7H7F2NO2S B1422844 (2,6-Difluorophenyl)methanesulfonamide CAS No. 256651-60-2

(2,6-Difluorophenyl)methanesulfonamide

Cat. No.: B1422844
CAS No.: 256651-60-2
M. Wt: 207.2 g/mol
InChI Key: XMCMBLABGQFAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methanesulfonamide typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylmethanesulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.

    (2,6-Dibromophenyl)methanesulfonamide: Contains bromine atoms instead of fluorine.

    (2,6-Dimethylphenyl)methanesulfonamide: Methyl groups replace the fluorine atoms.

Uniqueness

(2,6-Difluorophenyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it particularly useful in drug design and development .

Properties

IUPAC Name

(2,6-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCMBLABGQFAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the proposed method for synthesizing N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide?

A: The research proposes a novel method for synthesizing N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide [, , ]. This method utilizes a nitrile solvent and eliminates the need for a metal catalyst, which is often required in similar reactions. This results in a more cost-effective and environmentally friendly synthesis with a higher yield and fewer impurities.

Q2: What are the potential applications of N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide?

A2: While the provided research focuses solely on the synthesis of N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide, it is likely an intermediate compound used in the production of more complex molecules. Further research is needed to explore its specific applications in pharmaceutical or other chemical industries.

Q3: What are the advantages of the proposed synthesis method compared to existing methods?

A: The research highlights several advantages of their proposed synthesis method over existing methods for producing N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide [, , ]. Firstly, by eliminating the need for a metal catalyst, the process becomes more cost-effective and environmentally friendly. Secondly, the method produces a higher yield of the desired compound, maximizing efficiency. Finally, the absence of a metal catalyst and specific reaction conditions result in fewer impurities, simplifying the purification process.

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